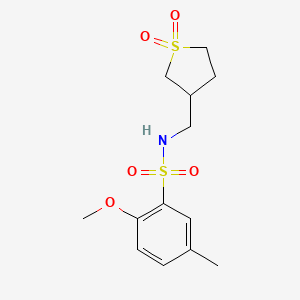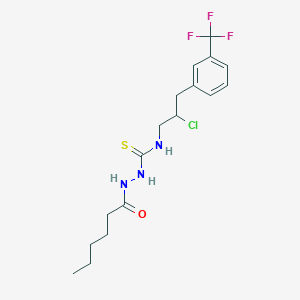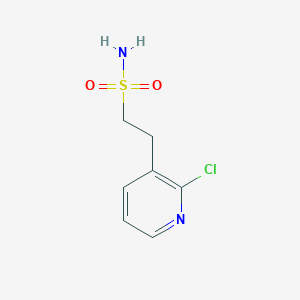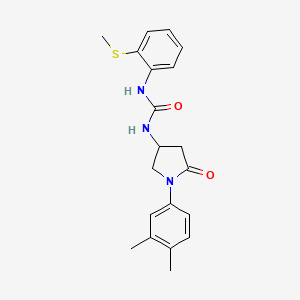
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research on heterocyclic compounds containing a sulfonamido moiety, such as N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide, has demonstrated promising antibacterial properties. The synthesis of novel heterocyclic compounds aimed at exploring their potential as antibacterial agents has shown that specific sulfonamide-containing compounds possess high antibacterial activities. This exploration includes the design and evaluation of pyridines and their derivatives as antimicrobial agents, highlighting the significant role of the sulfonamide group in enhancing antibacterial efficacy (Azab, Youssef, & El-Bordany, 2013); (El‐Sayed, Moustafa, & El-Torky, 2017).
Synthesis of Heterocyclic Sulfonamides
The compound and its derivatives have been utilized in the synthesis of heterocyclic sulfonamides, showcasing a method for generating a variety of sulfonyl chlorides, fluorides, and sulfonamides. This synthetic pathway is instrumental in the development of compounds for potential medical applications, including the creation of pyrazole-4-sulfonamides through a parallel medicinal chemistry protocol (Tucker, Chenard, & Young, 2015).
COX-2 Inhibition for Anti-inflammatory Applications
The compound has shown potential in the realm of cyclooxygenase-2 (COX-2) inhibition, which is crucial for the development of anti-inflammatory drugs. Extensive research into sulfonamide-containing 1,5-diarylpyrazole derivatives has identified potent and selective inhibitors of COX-2, leading to the development of notable anti-inflammatory drugs such as celecoxib (Penning et al., 1997).
Sulfonamide Hybrids with Varied Biological Activities
Sulfonamides form a critical class of drugs with a wide range of pharmacological effects. The development of sulfonamide hybrids, by combining sulfonamides with various organic compounds, has led to a considerable array of compounds with antibacterial, antitumor, and anti-neuropathic pain activities. These hybrids demonstrate the versatility and potential of sulfonamide compounds in therapeutic applications (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Herbicidal Activity
Exploration into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, a category to which this compound belongs, has unveiled excellent herbicidal activity. These compounds, synthesized through specific condensation reactions, exhibit efficacy in controlling a broad spectrum of vegetation at low application rates, showcasing the agricultural applications of such chemical entities (Moran, 2003).
Eigenschaften
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-23(21,14-2-1-7-16-10-14)19-12-3-5-13(6-4-12)22-15-11-17-8-9-18-15/h1-2,7-13,19H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKXTBIPTQDVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CN=CC=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2601127.png)


![7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2601131.png)



![8-hexyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2601138.png)
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2601139.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2601143.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide](/img/structure/B2601146.png)

